molecular formula C23H20N2OS B186035 N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide CAS No. 5702-30-7

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No. B186035
CAS RN: 5702-30-7
M. Wt: 372.5 g/mol
InChI Key: IXOYAPRUIYDGGP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, also known as DMPTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTQ is a quinoline derivative that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various biological processes. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results in various studies, making it a potential candidate for further research. However, one of the limitations of using N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide and its potential use as an anticancer agent. Additionally, research could also focus on the development of new synthetic methods for N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide that could improve its solubility and make it more suitable for use in various applications. Finally, research could also explore the potential use of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide in other fields such as organic electronics and materials science.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves several steps that include the reaction of 2-amino-4,6-dimethylquinoline with 5-methylthiophene-2-carboxylic acid, followed by the reaction of the resulting product with 2,6-dimethylphenyl isocyanate. The final product is obtained after purification and characterization through various spectroscopic techniques.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

CAS RN

5702-30-7

Product Name

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2OS/c1-14-7-6-8-15(2)22(14)25-23(26)18-13-20(21-12-11-16(3)27-21)24-19-10-5-4-9-17(18)19/h4-13H,1-3H3,(H,25,26)

InChI Key

IXOYAPRUIYDGGP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Origin of Product

United States

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